2-((2-(3-methylpiperidin-1-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)-N-(3,4,5-trimethoxyphenyl)acetamide
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Description
The compound belongs to the class of organic compounds known as thiazolopyrimidines . These are aromatic heterocyclic compounds containing a thiazole ring fused to a pyrimidine ring. Thiazolopyrimidines have applications in organic electronics due to their high oxidative stability and rigid planar structure, enabling efficient intermolecular π–π overlap .
Synthesis Analysis
The synthesis of such compounds often involves the use of thiazolo[5,4-d]thiazoles as building blocks . Aryl-functionalized thiazolo[5,4-d]thiazole derivatives are easily prepared, expanding the conjugated backbone of the semiconducting material .Molecular Structure Analysis
The molecular formula of the compound is C11H14N4OS . It contains a thiazolo[4,5-d]pyrimidine core, which is an electron-deficient system with high oxidative stability and a rigid planar structure .Future Directions
Mechanism of Action
Mode of Action
The compound interacts with TopI by stabilizing the TopI/DNA complex, which causes DNA damage during cell replication . This effectively inhibits the proliferation of cancer cells .
Biochemical Pathways
The compound affects the DNA replication pathway by inhibiting the function of TopI . This leads to DNA damage and the subsequent inhibition of cell replication, particularly in cancer cells .
Result of Action
The molecular effect of the compound’s action is the stabilization of the TopI/DNA complex, leading to DNA damage . On a cellular level, this results in the inhibition of cell replication, which can be particularly effective against rapidly dividing cells, such as cancer cells .
properties
IUPAC Name |
2-[[2-(3-methylpiperidin-1-yl)-[1,3]thiazolo[4,5-d]pyrimidin-7-yl]sulfanyl]-N-(3,4,5-trimethoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N5O4S2/c1-13-6-5-7-27(10-13)22-26-20-19(33-22)21(24-12-23-20)32-11-17(28)25-14-8-15(29-2)18(31-4)16(9-14)30-3/h8-9,12-13H,5-7,10-11H2,1-4H3,(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBDAUGBGMRZLNM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)C2=NC3=C(S2)C(=NC=N3)SCC(=O)NC4=CC(=C(C(=C4)OC)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N5O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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